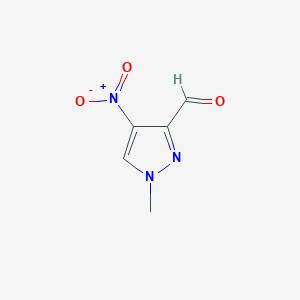
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 4, and an aldehyde group at position 3.
Applications De Recherche Scientifique
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with nitric acid to introduce the nitro group at the 4-position . Another method includes the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by nitration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Reduction: 1-Methyl-4-amino-1H-pyrazole-3-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Methyl-4-nitro-1H-pyrazole: Lacks the aldehyde group, affecting its reactivity and applications.
4-Nitro-1H-pyrazole-3-carbaldehyde: Similar but without the methyl group, influencing its chemical properties.
Propriétés
IUPAC Name |
1-methyl-4-nitropyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-2-5(8(10)11)4(3-9)6-7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRJEUPCWOBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2681859.png)
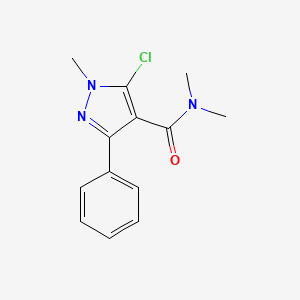
![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)

![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)
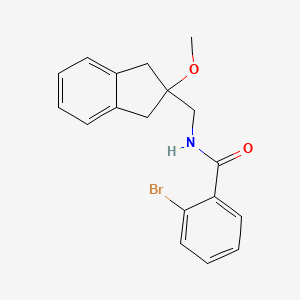
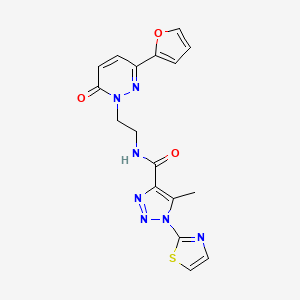
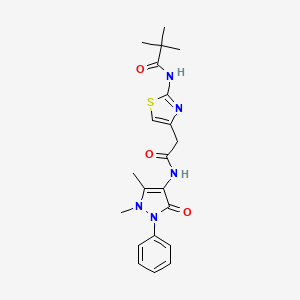
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2681873.png)
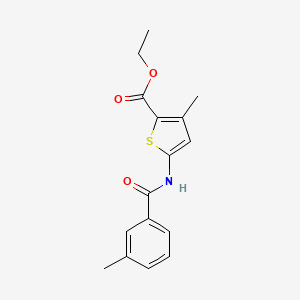

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2681879.png)

